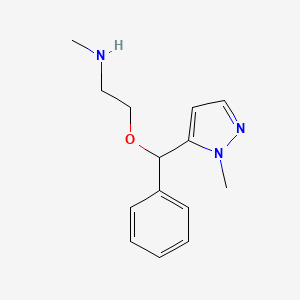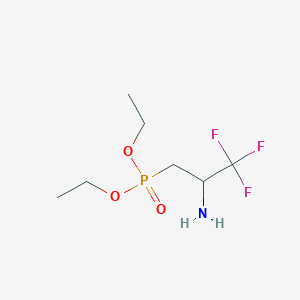
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is an organophosphorus compound that contains a trifluoromethyl group, an amino group, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethylated precursor. One common method involves the use of diethyl (3,3,3-trifluoropropyl)phosphonate as a starting material, which is then subjected to aminomethylation reactions to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines and Ammonia: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and heterocyclic compounds.
科学的研究の応用
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agrochemistry: It is used in the synthesis of herbicides and pesticides with improved efficacy and environmental safety.
作用機序
The mechanism of action of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can affect its binding affinity and activity. The amino group can participate in various biochemical pathways, leading to the modulation of biological processes .
類似化合物との比較
Similar Compounds
- Diethyl (3,3,3-trifluoropropyl)phosphonate
- Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobutyl)phosphonate
Uniqueness
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity and potential for further functionalization .
特性
CAS番号 |
166528-55-8 |
|---|---|
分子式 |
C7H15F3NO3P |
分子量 |
249.17 g/mol |
IUPAC名 |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H15F3NO3P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h6H,3-5,11H2,1-2H3 |
InChIキー |
LOGRQDMJXINMGL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC(C(F)(F)F)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)

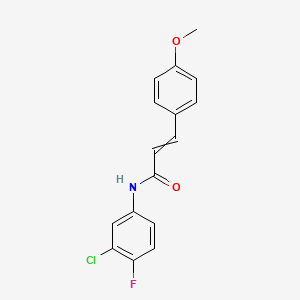
acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)

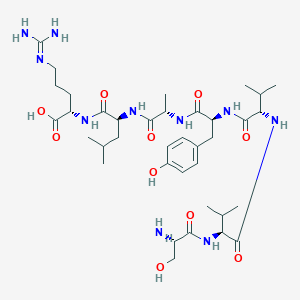
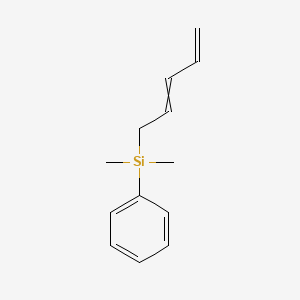
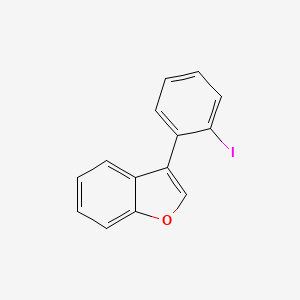
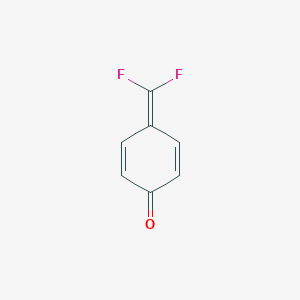
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)

